3-Hydroxy Rimantadine-d4: Chemical Architecture and Bioanalytical Applications in Pharmacokinetic Profiling
3-Hydroxy Rimantadine-d4: Chemical Architecture and Bioanalytical Applications in Pharmacokinetic Profiling
Executive Summary
The accurate pharmacokinetic (PK) profiling of antiviral agents and their metabolites is a cornerstone of modern drug development and therapeutic monitoring. Rimantadine, a well-characterized adamantane derivative used historically against Influenza A, undergoes extensive hepatic metabolism. Its primary Phase I metabolite, 3-Hydroxy Rimantadine , serves as a critical biomarker for drug clearance and metabolic phenotyping.
To quantify this metabolite with high precision in complex biological matrices, researchers rely on 3-Hydroxy Rimantadine-d4 , a stable isotope-labeled internal standard (SIL-IS). This whitepaper provides an in-depth technical analysis of its chemical structure, metabolic causality, and a self-validating LC-MS/MS protocol designed for rigorous bioanalytical workflows.
Chemical Architecture & Isotopic Causality
Structural Identity
3-Hydroxy Rimantadine-d4 (CAS: 1217665-49-0) is the deuterated isotopologue of 3-hydroxy rimantadine[1]. The core structure consists of a rigid, lipophilic tricyclo[3.3.1.1^3,7]decane (adamantane) ring substituted with an ethylamine side chain and a hydroxyl group at the C3 position.
In the -d4 variant, four hydrogen atoms are replaced by deuterium (²H). This substitution is strategically placed (typically on the ethylamine side chain or specific stable nodes of the adamantane core) to prevent rapid hydrogen-deuterium (H/D) exchange in aqueous biological matrices.
The Causality of Deuterium Labeling
Why use a d4-labeled standard rather than a structural analog? In liquid chromatography-tandem mass spectrometry (LC-MS/MS), co-eluting endogenous matrix components (e.g., phospholipids in plasma) can cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source.
-
Physicochemical Equivalence: The d4-isotopologue shares the exact chromatographic retention time and extraction recovery profile as the unlabeled analyte.
-
Mass Discrimination: The +4 Da mass shift (199.33 g/mol vs. 195.30 g/mol ) allows the mass spectrometer to isolate the internal standard perfectly from the endogenous metabolite[2][3].
-
Self-Correction: Any matrix effect suppressing the analyte signal will equally suppress the d4-IS signal. By measuring the ratio of their peak areas, the quantification becomes immune to matrix-induced variability.
Table 1: Physicochemical & Structural Properties
| Property | 3-Hydroxy Rimantadine (Analyte) | 3-Hydroxy Rimantadine-d4 (SIL-IS) |
| CAS Number | 90812-24-1[4] | 1217665-49-0[5] |
| Molecular Formula | C₁₂H₂₁NO | C₁₂H₁₇D₄NO |
| Molecular Weight | 195.30 g/mol | 199.33 g/mol [6] |
| Key Functional Groups | Primary amine, Tertiary alcohol | Primary amine, Tertiary alcohol, Deuterium |
| Primary Application | PK Biomarker / Metabolite | Internal Standard for LC-MS/MS |
Metabolic Pathway Dynamics
The formation of 3-hydroxy rimantadine is not random; it is dictated by the steric and electronic constraints of the adamantane cage interacting with hepatic Cytochrome P450 (CYP450) enzymes. The tertiary carbons (bridgeheads) of the adamantane ring are the most susceptible to oxidative attack due to the stability of the intermediate radical/carbocation formed during the CYP450 catalytic cycle. Consequently, hydroxylation predominantly occurs at the C3 position, yielding 3-hydroxy rimantadine before subsequent Phase II conjugation or renal excretion.
Fig 1. Phase I hepatic metabolism of Rimantadine yielding the 3-Hydroxy Rimantadine metabolite.
Self-Validating Bioanalytical Protocol (LC-MS/MS)
To ensure scientific integrity, the following protocol is designed as a self-validating system . Every batch includes internal quality controls (QCs) and relies on the 3-Hydroxy Rimantadine-d4 standard to autonomously correct for extraction losses and ionization anomalies.
Step 1: Preparation of Working Solutions
-
Stock Solutions: Dissolve 3-Hydroxy Rimantadine and 3-Hydroxy Rimantadine-d4 in LC-MS grade methanol to a concentration of 1.0 mg/mL.
-
SIL-IS Working Solution: Dilute the d4-stock to a final working concentration of 50 ng/mL in 100% Acetonitrile (this will act as both the IS spike and the protein precipitation solvent).
Step 2: Sample Extraction (Protein Precipitation)
Causality: Protein precipitation is chosen over solid-phase extraction (SPE) for its high throughput. The d4-IS is added before precipitation to ensure it accounts for any physical loss of the analyte during the pelleting of matrix proteins.
-
Transfer 50 µL of human plasma (blank, QC, or unknown sample) into a 96-well plate.
-
Add 150 µL of the SIL-IS Working Solution (Acetonitrile containing 50 ng/mL 3-Hydroxy Rimantadine-d4).
-
Vortex aggressively for 2 minutes to disrupt protein binding.
-
Centrifuge at 4,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions.
Step 3: LC-MS/MS Analysis
-
Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Table 2: MRM Transitions for Quantification
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Hydroxy Rimantadine | 196.1 | 179.1 (Loss of NH₃) | 15 |
| 3-Hydroxy Rimantadine-d4 | 200.1 | 183.1 (Loss of NH₃) | 15 |
Step 4: System Validation & Data Processing
The system validates itself through three checkpoints:
-
Carryover Check: A blank matrix injection immediately following the highest calibration standard must show an analyte peak area <20% of the Lower Limit of Quantification (LLOQ).
-
IS Tracking: The peak area of 3-Hydroxy Rimantadine-d4 across all samples must remain within ±15% of the mean IS area. A sudden drop indicates severe matrix suppression, invalidating that specific sample rather than the whole run.
-
Linearity: The calibration curve (analyte/IS peak area ratio vs. nominal concentration) must yield an R2≥0.99 .
Fig 2. Self-validating LC-MS/MS bioanalytical workflow using the stable isotope-labeled standard.
Conclusion
The integration of 3-Hydroxy Rimantadine-d4 into bioanalytical workflows transforms a highly variable analytical process into a robust, self-correcting system. By leveraging the exact physicochemical parity of the deuterated isotope alongside the mass-discriminating power of tandem mass spectrometry, researchers can confidently map the pharmacokinetic fate of rimantadine, ensuring data integrity in clinical and toxicological studies.
References
-
PubChem (National Institutes of Health) . "3-Hydroxy Rimantadine-d4 | C12H21NO | CID 57369169". PubChem Compound Summary. Available at:[Link]
-
Pharmaffiliates . "CAS No : 1217665-49-0 | Chemical Name : 3-Hydroxy Rimantadine-d4". Stable Isotopes & Impurities Catalog. Available at: [Link]
